2,1,3-Benzoxadiazole-4,5-diamine
Overview
Description
2,1,3-Benzoxadiazole-4,5-diamine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is known for its unique electronic properties and is often used in the development of various organic materials, including those used in optoelectronics and photonics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzoxadiazole-4,5-diamine typically involves the bromination of 2,1,3-benzoxadiazole followed by subsequent reduction. One common method includes the bromination of 2,1,3-benzoxadiazole with bromine in the presence of iron, followed by reduction using sodium borohydride . Another approach involves the use of hydrobromic acid as the brominating agent .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzoxadiazole-4,5-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions are commonly used in its synthesis.
Substitution: It can undergo substitution reactions, particularly halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Bromine and hydrobromic acid are used for halogenation reactions.
Major Products
The major products formed from these reactions include various halogenated derivatives and reduced forms of the compound, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2,1,3-Benzoxadiazole-4,5-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is used in the development of fluorescent probes for biological imaging.
Mechanism of Action
The mechanism of action of 2,1,3-Benzoxadiazole-4,5-diamine involves its interaction with various molecular targets and pathways. Its electronic properties allow it to participate in charge transfer processes, making it useful in optoelectronic applications. In biological systems, it can interact with proteins and other biomolecules, making it useful as a fluorescent probe .
Comparison with Similar Compounds
2,1,3-Benzoxadiazole-4,5-diamine can be compared with other similar compounds such as:
2,1,3-Benzothiadiazole: This compound has sulfur instead of oxygen and is also used in optoelectronic applications.
2,1,3-Benzoselenadiazole: This compound contains selenium and has similar electronic properties.
The uniqueness of this compound lies in its specific electronic properties and its ability to form stable derivatives, making it highly valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2,1,3-benzoxadiazole-4,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWDQDBUVFATHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343672 | |
Record name | 2,1,3-Benzoxadiazole-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70015-83-7 | |
Record name | 2,1,3-Benzoxadiazole-4,5-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70015-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,1,3-Benzoxadiazole-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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